molecular formula C23H32N2O2 B161484 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea CAS No. 136337-67-2

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Cat. No. B161484
M. Wt: 368.5 g/mol
InChI Key: WLIVADBOJWNAPY-UHFFFAOYSA-N
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Description

“3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a chemical compound with the CAS Number: 136337-67-2 and a molecular weight of 368.52 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, diafenthiuron, starts with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline . This intermediate then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate .


Molecular Structure Analysis

The molecular structure of “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is based on structures generated from information available in ECHA’s databases . The molecular formula is C23H32N2O2 .


Physical And Chemical Properties Analysis

“3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a solid at room temperature . It has a molecular weight of 368.52 and a molecular formula of C23H32N2O2 .

Scientific Research Applications

Crystallography

  • Summary of the Application : The compound “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” has been studied for its crystal structure . This research contributes to the field of crystallography, which is the study of atomic and molecular structure of crystals.
  • Methods of Application : The crystal structure was determined using X-ray diffraction techniques . The crystal was analyzed at a temperature of 170 K, and the data was collected using a D8 VENTURE diffractometer .
  • Results or Outcomes : The research resulted in the determination of the crystal structure of the compound, including its atomic coordinates and displacement parameters .

Insecticide Research

  • Summary of the Application : “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a thiourea-based insecticide . It has been studied for its effects on phytophagous mites, whiteflies, and aphids .
  • Methods of Application : The compound was likely tested on the aforementioned pests, although the exact experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound has been found to have insecticidal properties, although the specific results of these tests were not provided in the source .

Pesticide Production

  • Summary of the Application : This compound is used in the production of a pesticide known as Diafenthiuron . It’s a broad-spectrum insecticide that affects phytophagous mites .
  • Methods of Application : The compound is synthesized and then used in the formulation of the pesticide . The exact methods of application would depend on the specific use case and regulatory guidelines.
  • Results or Outcomes : The use of this compound in Diafenthiuron has been found to be effective against certain pests .

Synthesis Research

  • Summary of the Application : The compound has been used in synthesis research . The synthesis of diafenthiuron starts with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline .
  • Methods of Application : The intermediate product then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate .
  • Results or Outcomes : The result of this synthesis is the production of diafenthiuron .

Storage and Handling

  • Summary of the Application : This compound is used in various scientific and industrial settings, and proper storage and handling are crucial .
  • Methods of Application : The compound should be stored in a sealed, dry environment at room temperature . It should be handled with care due to its potential hazards .
  • Results or Outcomes : Proper storage and handling ensure the compound’s stability and safety .

Environmental Impact Study

  • Summary of the Application : The compound has been studied for its environmental impact, particularly its potential to contaminate underground water storages .
  • Methods of Application : The compound’s solubility in water and its sorption capacity were studied to assess its potential for leaching .
  • Results or Outcomes : The compound was found to have a low risk of contaminating underground water storages due to its poor water solubility and strong sorption capacity .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIVADBOJWNAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

CAS RN

136337-67-2
Record name urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HA Kadir, CO Knowles - Journal of economic entomology, 1991 - academic.oup.com
Diafenthiuron possessed moderate toxicity to adult diamondback moths, Plutella Xylostella (L.) (LD 50 269.4 μg/g), low toxicity to twospotted spider mites, Tetranychus urticae Koch (41.7…
Number of citations: 28 academic.oup.com

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